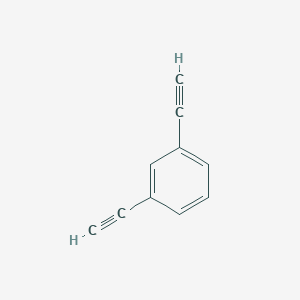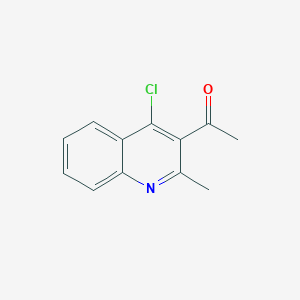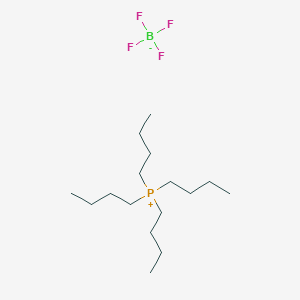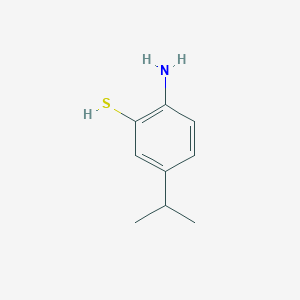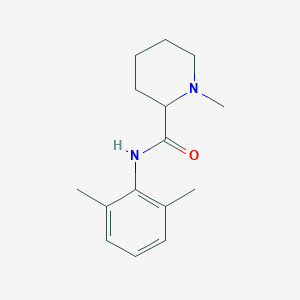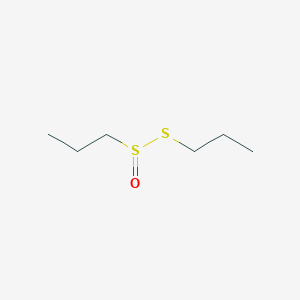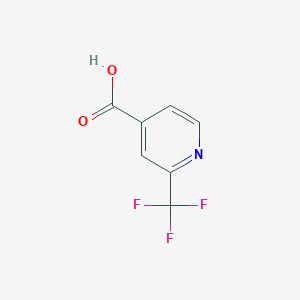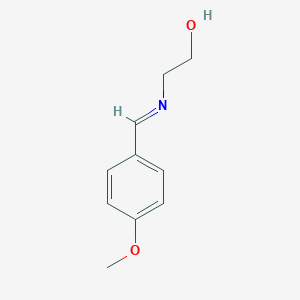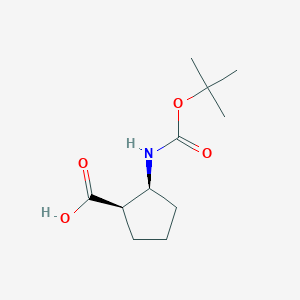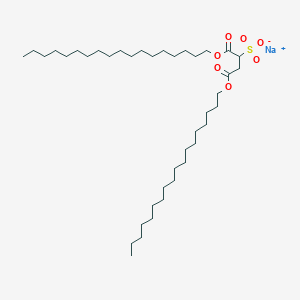
Sodium 1,4-dioctadecyl sulphonatosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1,4-dioctadecyl sulphonatosuccinate, also known as AOT, is a synthetic surfactant that has been extensively studied for its unique properties. AOT is commonly used in various scientific research applications due to its ability to form stable micelles in aqueous solutions.
Mécanisme D'action
The mechanism of action of Sodium 1,4-dioctadecyl sulphonatosuccinate is based on its ability to form micelles in aqueous solutions. Micelles are formed when the hydrophobic tails of the surfactant molecules cluster together, while the hydrophilic heads remain in contact with the aqueous solution. This arrangement allows hydrophobic compounds to be solubilized within the micelle core, which increases their solubility and bioavailability.
Effets Biochimiques Et Physiologiques
Sodium 1,4-dioctadecyl sulphonatosuccinate has been shown to have minimal toxicity and is considered safe for use in scientific research applications. It has been extensively studied for its effects on various biological systems, including the respiratory, cardiovascular, and nervous systems. Sodium 1,4-dioctadecyl sulphonatosuccinate has been shown to have antioxidant properties, which may be beneficial for protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 1,4-dioctadecyl sulphonatosuccinate has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it a cost-effective choice for solubilizing hydrophobic compounds. Sodium 1,4-dioctadecyl sulphonatosuccinate also has a high solubilization capacity, which makes it an efficient choice for solubilizing compounds in small volumes. However, Sodium 1,4-dioctadecyl sulphonatosuccinate has some limitations for use in lab experiments. It can be difficult to remove from samples, which may interfere with downstream analysis. Additionally, Sodium 1,4-dioctadecyl sulphonatosuccinate can be sensitive to changes in pH and temperature, which may affect its stability and solubilization capacity.
Orientations Futures
There are several future directions for further research on Sodium 1,4-dioctadecyl sulphonatosuccinate. One area of interest is the development of new synthesis methods that can produce Sodium 1,4-dioctadecyl sulphonatosuccinate with improved properties. Additionally, further investigation is needed to fully understand the mechanism of action of Sodium 1,4-dioctadecyl sulphonatosuccinate and its effects on various biological systems. Finally, there is potential for the use of Sodium 1,4-dioctadecyl sulphonatosuccinate in various industrial applications, including the development of new drug delivery systems and the solubilization of hydrophobic compounds in the food and cosmetic industries.
Conclusion:
In conclusion, Sodium 1,4-dioctadecyl sulphonatosuccinate is a synthetic surfactant that has been extensively studied for its unique properties. It can form stable micelles in aqueous solutions, which makes it an excellent choice for solubilizing hydrophobic compounds. Sodium 1,4-dioctadecyl sulphonatosuccinate has several advantages for use in lab experiments, including its high solubilization capacity and cost-effectiveness. However, Sodium 1,4-dioctadecyl sulphonatosuccinate also has some limitations, including its sensitivity to changes in pH and temperature. Further research is needed to fully understand the mechanism of action of Sodium 1,4-dioctadecyl sulphonatosuccinate and its potential applications in various industries.
Méthodes De Synthèse
Sodium 1,4-dioctadecyl sulphonatosuccinate is synthesized by reacting octadecylamine with maleic anhydride in the presence of sodium bisulfite. This reaction produces the sodium salt of 1,4-dioctadecyl sulphonatosuccinate, which is Sodium 1,4-dioctadecyl sulphonatosuccinate. The synthesis process can be further optimized by adjusting the reaction conditions such as temperature, pressure, and reactant concentration.
Applications De Recherche Scientifique
Sodium 1,4-dioctadecyl sulphonatosuccinate has been extensively used in various scientific research applications due to its unique properties. It can form stable micelles in aqueous solutions, which makes it an excellent choice for solubilizing hydrophobic compounds. Sodium 1,4-dioctadecyl sulphonatosuccinate has been used to study the behavior of surfactants in micellar systems, as well as to investigate the properties of various compounds such as proteins, enzymes, and DNA.
Propriétés
Numéro CAS |
10027-28-8 |
|---|---|
Nom du produit |
Sodium 1,4-dioctadecyl sulphonatosuccinate |
Formule moléculaire |
C40H77NaO7S |
Poids moléculaire |
725.1 g/mol |
Nom IUPAC |
sodium;1,4-dioctadecoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C40H78O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-39(41)37-38(48(43,44)45)40(42)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38H,3-37H2,1-2H3,(H,43,44,45);/q;+1/p-1 |
Clé InChI |
MNUUUYJEIIJTKT-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
10027-28-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



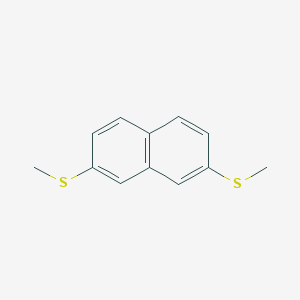
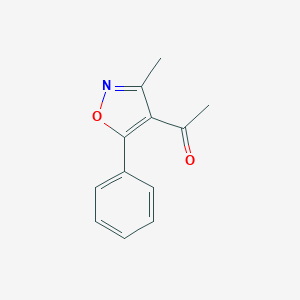
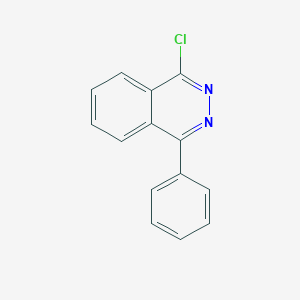

![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
